

Application of Kresoxim-methyl in plant pathology research models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Kresoxim-Methyl*

Cat. No.: *B3119233*

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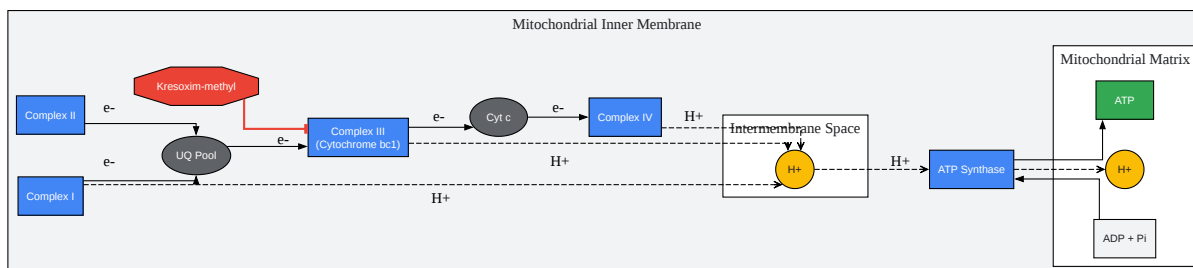
Application Notes: Kresoxim-methyl in Plant Pathology Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Kresoxim-methyl** is a broad-spectrum, mesostemic fungicide belonging to the strobilurin class. Derived from the naturally occurring antifungal compound strobilurin A, it is widely used in agriculture to control a variety of fungal diseases on crops and fruits. Its unique mode of action and physiological effects on plants make it a valuable tool in plant pathology research models for studying fungal biology, plant-pathogen interactions, and plant defense mechanisms.

Mechanism of Action:

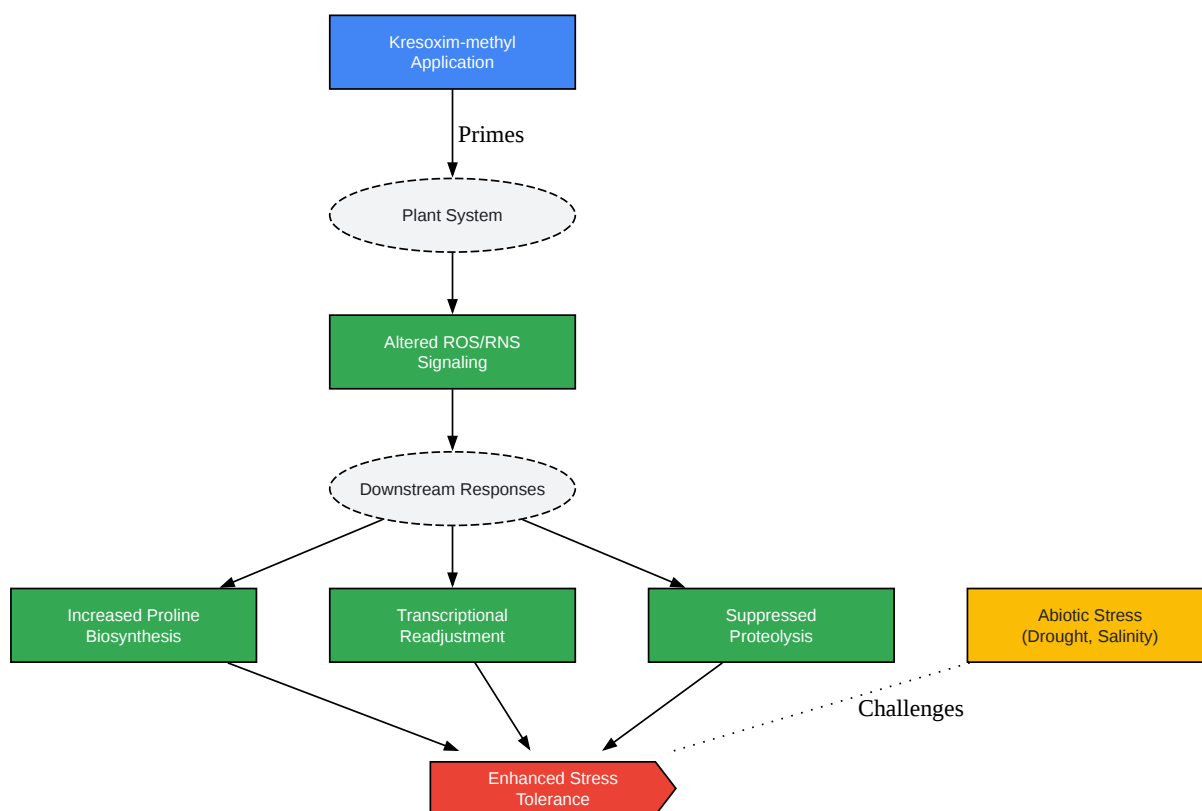
1. Fungicidal Activity: **Kresoxim-methyl**'s primary mode of action is the inhibition of mitochondrial respiration in fungal cells. It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain. This binding action blocks the transfer of electrons between cytochrome b and cytochrome c1, which disrupts the production of adenosine triphosphate (ATP), the essential energy currency of the cell. The resulting energy deficit ultimately leads to the cessation of fungal growth and development, primarily by inhibiting spore germination. **Kresoxim-methyl** demonstrates protective, curative, eradicated, and long-lasting residual activity against a wide range of pathogenic fungi.



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Caption: Fungicidal mechanism of **Kresoxim-methyl**.

2. Plant Physiological Effects (Priming): Beyond its fungicidal properties, **Kresoxim-methyl** can induce physiological changes in plants, a phenomenon often referred to as a "priming" effect. Studies on *Medicago truncatula* have shown that pre-treatment with **Kresoxim-methyl** enhances tolerance to abiotic stresses like drought and salinity. This protective effect is linked to the modulation of reactive oxygen and nitrogen species (ROS/RNS) signaling pathways. This altered signaling leads to downstream transcriptional and metabolic adjustments, including increased biosynthesis of protective compounds like proline and the suppression of proteolysis, ultimately bolstering the plant's resilience to environmental stressors.



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Caption: Plant priming effect of **Kresoxim-methyl**.

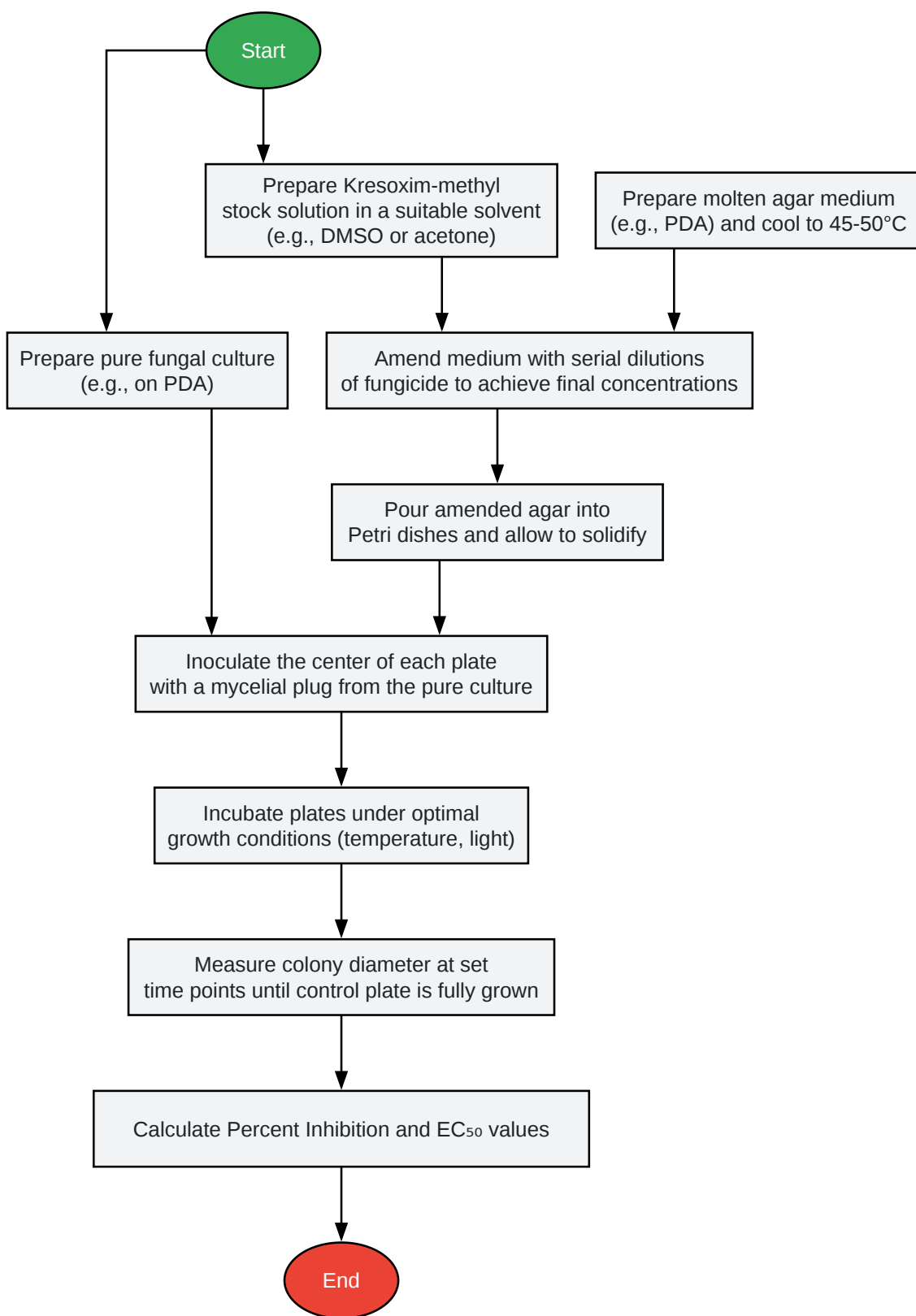
Quantitative Data Summary

The efficacy of **Kresoxim-methyl** has been quantified against various fungal pathogens and in different biological systems. The following table summarizes key performance data from research studies.

Parameter	Organism/System	Value	Reference
I ₅₀ (Respiration Inhibition)	Yeast Mitochondria	1.4 x 10 ⁻⁸ mol/liter	
I ₅₀ (Respiration Inhibition)	Botrytis cinerea (intact conidia)	3.3 x 10 ⁻⁸ mol/liter	
Mycelial Growth Inhibition	Phytophthora infestans	67.82% at 80 ppm	
Mycelial Growth Inhibition	Phytophthora infestans	62.96% at 40 ppm	
Protective Activity	Erysiphe graminis (Barley Powdery Mildew)	100% control at 2.0 µg/mL	
Protective Activity	Puccinia recondita (Wheat Leaf Rust)	92% control at 2.0 µg/mL	

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments involving **Kresoxim-methyl**.



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Caption: Workflow for In Vitro Antifungal Efficacy Testing.

Protocol 1: In Vitro Antifungal Susceptibility (Food Poison Technique)

This protocol is used to determine the direct inhibitory effect of **Kresoxim-methyl** on the mycelial growth of a target fungus.

- 1. Materials:
 - Pure culture of the target fungus (e.g., *Phytophthora infestans*, *Venturia inaequalis*).
 - Potato Dextrose Agar (PDA) or other suitable growth medium.
 - **Kresoxim-methyl** (analytical grade).
 - Sterile Petri dishes (90 mm).
 - Sterile distilled water.
 - Solvent (e.g., sterile DMSO or acetone).
 - Cork borer (5 mm diameter).
 - Incubator.
- 2. Procedure:
 - Fungicide Stock Preparation: Prepare a high-concentration stock solution of **Kresoxim-methyl** in a minimal amount of solvent.
 - Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow it to cool in a water bath to approximately 45-50°C.
 - Amending Media: Create a series of desired final concentrations (e.g., 10, 20, 40, 80 ppm) by adding the appropriate volume of the fungicide stock solution to the molten PDA. An equal amount of solvent should be added to the control plates.
 - Plating: Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.

- Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each prepared plate.
- Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 20°C for *P. infestans*) in the dark.
- Data Collection: Measure the radial growth (colony diameter) of the fungus in two perpendicular directions at regular intervals (e.g., 3, 7, and 10 days) until the mycelium in the control plate reaches the edge of the dish.
- Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:
 - $\text{Inhibition (\%)} = [(DC - DT) / DC] \times 100$
 - Where DC is the average diameter of the colony in the control and DT is the average diameter of the colony in the treatment.
- Determine the EC₅₀ (Effective Concentration to inhibit growth by 50%) by performing a probit or logistic regression analysis of the concentration-response data.

Protocol 2: Evaluation of Protective Activity on Detached Leaves

This protocol assesses the ability of **Kresoxim-methyl** to prevent infection when applied before pathogen inoculation.

- 1. Materials:
 - Healthy, young, and fully expanded leaves from a susceptible host plant (e.g., apple for *V. inaequalis*, barley for *E. graminis*).
 - **Kresoxim-methyl** formulation (e.g., water dispersible granule - WG).
 - Spore suspension of the target pathogen with a known concentration (e.g., 1×10^5 spores/mL).
 - Wetting agent (e.g., Tween 20).

- Petri dishes or trays lined with moist filter paper.
- Spray bottle or micropipette.
- Growth chamber with controlled light, temperature, and humidity.
- 2. Procedure:
 - Plant Material: Detach healthy leaves and wash them gently with sterile distilled water. Place them with the adaxial surface up in Petri dishes containing moist filter paper to maintain humidity.
 - Fungicide Application: Prepare aqueous solutions of **Kresoxim-methyl** at various concentrations. Add a wetting agent if necessary. Uniformly spray or apply a known volume of the fungicide solution to the leaf surfaces. Control leaves are treated with water and the wetting agent only.
 - Drying: Allow the treated leaves to air-dry for a specified period (e.g., 2-4 hours) in a laminar flow hood.
 - Inoculation: Apply a known volume of the pathogen spore suspension onto the center of each leaf.
 - Incubation: Place the dishes in a growth chamber under conditions favorable for disease development (e.g., high humidity, optimal temperature).
 - Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess disease severity. This can be done by measuring the lesion diameter, counting the number of lesions, or using a disease severity rating scale (e.g., 0-5 scale).
 - Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control.

Protocol 3: Conceptual Framework for Plant Defense Gene Expression Analysis

This protocol outlines the steps to investigate how **Kresoxim-methyl** influences the expression of plant defense-related genes in the presence or absence of a pathogen.

- 1. Experimental Design:
 - Set up four treatment groups of whole plants:
 - Control (Water/mock treatment)
 - **Kresoxim-methyl** treatment only
 - Pathogen inoculation only
 - **Kresoxim-methyl** treatment followed by pathogen inoculation
 - Include multiple biological replicates for each group and time point.
- 2. Procedure:
 - Plant Growth: Grow susceptible host plants to a suitable developmental stage under controlled environmental conditions.
 - Treatment: Apply **Kresoxim-methyl** to the designated plant groups as a foliar spray.
 - Inoculation: After a set priming period (e.g., 24-48 hours), inoculate the designated plant groups with a pathogen spore suspension.
 - Sampling: Collect leaf tissue samples from all treatment groups at various time points post-inoculation (e.g., 0, 6, 12, 24, 48 hours). Immediately flash-freeze the samples in liquid nitrogen and store them at -80°C.
 - RNA Extraction: Isolate total RNA from the collected tissue samples using a suitable kit or protocol. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
 - cDNA Synthesis: Synthesize complementary DNA (cDNA) from the high-quality RNA using a reverse transcription kit.
 - Gene Expression Analysis (RT-qPCR):

- Design or obtain primers for target defense-related genes (e.g., PR-1, PAL, P5CS) and stable reference genes.
- Perform Real-Time Quantitative PCR (RT-qPCR) using a SYBR Green or probe-based assay.
- Analyze the relative gene expression levels using a method like the 2- $\Delta\Delta C_t$ method.
- Alternative Analysis (RNA-Seq): For a comprehensive, genome-wide view of transcriptional changes, prepare libraries from the extracted RNA and perform high-throughput sequencing (RNA-Seq). Analyze the data to identify differentially expressed genes (DEGs) and affected pathways.
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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com